Boc-D-Glu-OBzl
Overview
Description
Boc-D-Glu-OBzl, also known as N-α-t.-Boc-D-glutamic acid α-benzyl ester, is a compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol . It is a standard building block for the introduction of D-γ-glutamic acid amino-acid residues by Boc SPPS . It is used in the preparation and biological activity of glutamic acid analogs as potent inhibitors of leukotriene A4 hydrolase .
Synthesis Analysis
Boc-D-Glu-OBzl is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . A convenient method of obtaining Boc-D-Glu-OBzl and its amide analogs involves condensing the N-hydroxysuccinimidyl ester of Boc-L-Ala with the γ-benzyl ester of D-Glu in the presence of NaHCO3, followed by amidation of the resulting Boc-L-Ala-D-Glu-γ-OBzl .Molecular Structure Analysis
The molecular structure of Boc-D-Glu-OBzl is represented by the Hill formula C17H23NO6 .Chemical Reactions Analysis
Boc-D-Glu-OBzl is used in peptide synthesis . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues .Physical And Chemical Properties Analysis
Boc-D-Glu-OBzl is a white to slight yellow to beige powder . It has a melting point of 94 - 97 °C . The optical rotation α 25/D (c=1 in methanol) is +26.5 - +31.5 ° . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
“Boc-D-Glu-OBzl” is an N-terminal protected amino acid . It is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . This process is commonly used in the field of biochemistry and molecular biology for the production of peptides, which are short chains of amino acids. These peptides can be used in a variety of applications, including the study of protein function and the development of new pharmaceuticals.
As for the results or outcomes obtained, the specific outcomes would depend on the particular peptide being synthesized and its intended use. For example, it has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .
Safety And Hazards
Boc-D-Glu-OBzl is classified as highly hazardous to water (WGK 3) . It should be stored at +2°C to +8°C . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It is harmful by inhalation, in contact with skin, and if swallowed .
properties
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUKWBYQQYBTF-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Glu-OBzl | |
CAS RN |
34404-30-3 | |
Record name | N-alpha-t-Butyloxycarbonyl-D-glutamic acid benzyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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